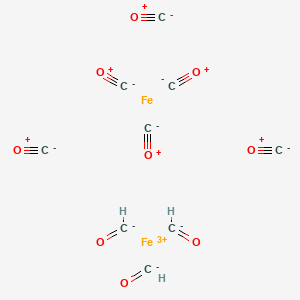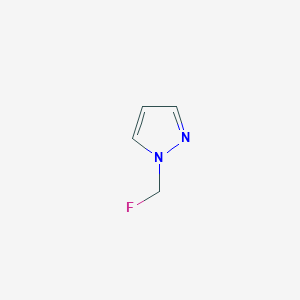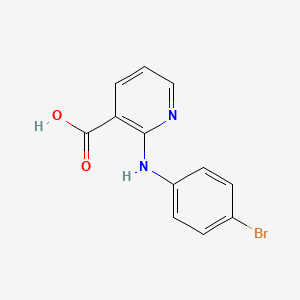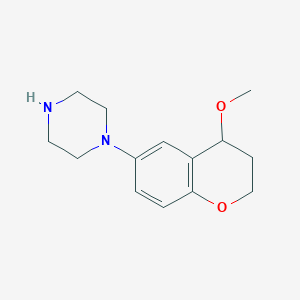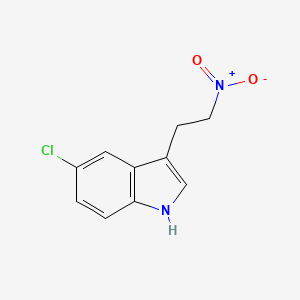
5-Chloro-3-(2-nitroethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-nitroethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a nitroethyl group at the 3-position of the indole ring. Indoles are known for their versatility and are widely used in the synthesis of bioactive natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-nitroethyl)-1H-indole can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of indoles with nitroalkenes. In this reaction, indoles react with nitroalkenes under the influence of a catalyst, such as a Lewis acid or a photosensitizer like rose bengal, in an environmentally benign medium like water. The reaction proceeds smoothly under visible light irradiation, yielding the desired 3-(2-nitroalkyl)indoles in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
5-Chloro-3-(2-nitroethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 5-chloro-3-(2-aminoethyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学的研究の応用
5-Chloro-3-(2-nitroethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5-Chloro-3-(2-nitroethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom and the indole ring structure contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
2-Nitropyridine: A compound with a nitro group attached to a pyridine ring.
3-Nitropyridine: Similar to 2-nitropyridine but with the nitro group at the 3-position.
5-Chloro-2-nitropyridine: A compound with both a chlorine and a nitro group attached to a pyridine ring.
Uniqueness
5-Chloro-3-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a nitroethyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
5-chloro-3-(2-nitroethyl)-1H-indole |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-2,5-6,12H,3-4H2 |
InChIキー |
MVULQUANHVZWPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


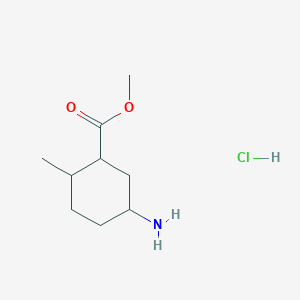


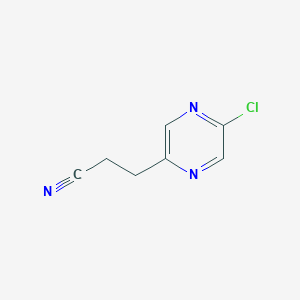
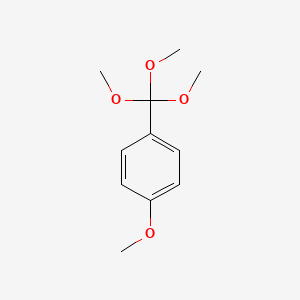
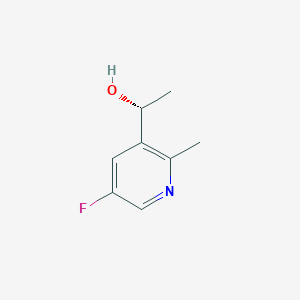
![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)
